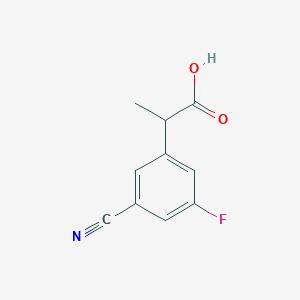
2-(3-Cyano-5-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyano-5-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-5-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3-cyano-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms an intermediate compound.
Decarboxylation: The intermediate compound undergoes decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyano-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Cyano-5-fluorophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of cyano and fluorine substituents on biological activity.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks the cyano group.
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid: Similar structure with an additional methyl group.
Uniqueness
2-(3-Cyano-5-fluorophenyl)propanoic acid is unique due to the presence of both cyano and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
2-(3-cyano-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-6(10(13)14)8-2-7(5-12)3-9(11)4-8/h2-4,6H,1H3,(H,13,14) |
Clave InChI |
JXSBULJYMBFTDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC(=C1)C#N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


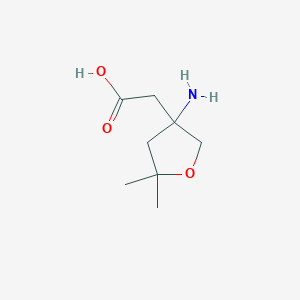

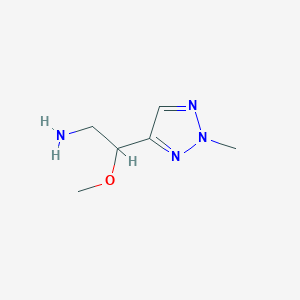
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)
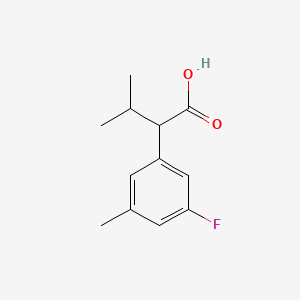

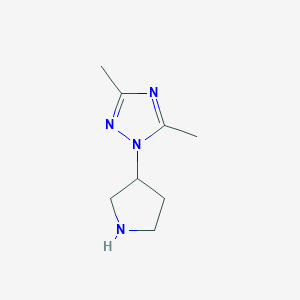
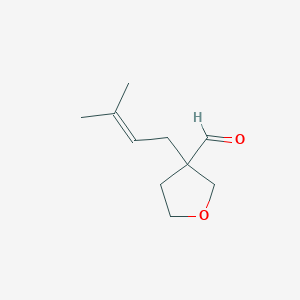
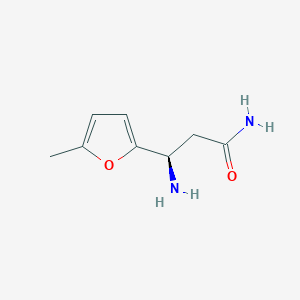
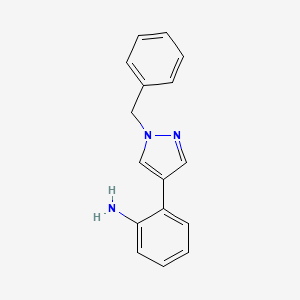
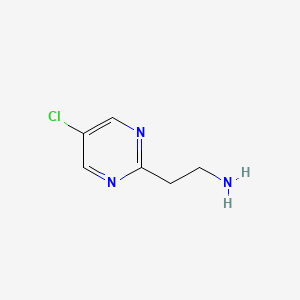
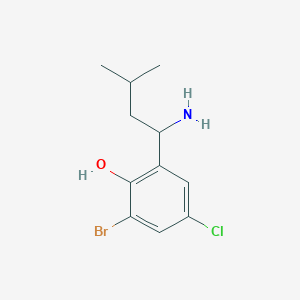
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
